3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime
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Overview
Description
3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound features a biphenyl group attached to a 3-oxopropanal moiety, with an O-methyloxime functional group. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of anticancer agents .
Mode of Action
It’s known that the compound is a product of a cryptic trans-at pks/nrps in pseudomonas baetica . The compound is formed through a novel mechanism for O-methyloxime formation .
Biochemical Pathways
The compound is involved in the biosynthesis of the Oximidine Anticancer Agents . By manipulating the biosynthetic pathway, a key intermediate was identified that retains potent anticancer properties .
Result of Action
The compound has been found to have potent anticancer properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime typically involves the reaction of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal with hydroxylamine-O-methyl ether. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions often include moderate temperatures (around 50-70°C) and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxime ethers or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzophenone oxime: Similar structure but lacks the biphenyl group.
Acetophenone oxime: Contains a phenyl group instead of a biphenyl group.
Biphenyl oxime: Lacks the 3-oxopropanal moiety.
Uniqueness
3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime is unique due to the presence of both the biphenyl group and the 3-oxopropanal moiety, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to its simpler analogs .
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXEDHUJJDYFH-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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